molecular formula C9H10BrNO2 B13545464 1-(1-Bromopropan-2-yl)-2-nitrobenzene CAS No. 80643-96-5

1-(1-Bromopropan-2-yl)-2-nitrobenzene

Cat. No.: B13545464
CAS No.: 80643-96-5
M. Wt: 244.08 g/mol
InChI Key: XQWNBXLUAJCLEV-UHFFFAOYSA-N
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Description

1-(1-Bromopropan-2-yl)-2-nitrobenzene is an organic compound characterized by the presence of a bromine atom attached to a propyl group, which is further connected to a nitrobenzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(1-Bromopropan-2-yl)-2-nitrobenzene typically involves multi-step reactions. One common method includes the bromination of 2-nitropropane followed by a Friedel-Crafts alkylation reaction with benzene. The reaction conditions often involve the use of catalysts such as aluminum chloride (AlCl3) and solvents like dichloromethane (DCM) to facilitate the reaction .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing continuous flow reactors and advanced purification techniques such as distillation and recrystallization .

Chemical Reactions Analysis

Types of Reactions: 1-(1-Bromopropan-2-yl)-2-nitrobenzene undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Substitution: Sodium hydroxide (NaOH), ethanol, reflux conditions.

    Reduction: Hydrogen gas (H2), palladium on carbon (Pd/C), room temperature.

    Oxidation: Potassium permanganate (KMnO4), acidic medium, elevated temperature.

Major Products:

    Substitution: Formation of 1-(1-Hydroxypropan-2-yl)-2-nitrobenzene.

    Reduction: Formation of 1-(1-Bromopropan-2-yl)-2-aminobenzene.

    Oxidation: Formation of 1-(1-Carboxypropan-2-yl)-2-nitrobenzene.

Mechanism of Action

The mechanism of action of 1-(1-Bromopropan-2-yl)-2-nitrobenzene involves its interaction with various molecular targets. The bromine atom, being a good leaving group, facilitates nucleophilic substitution reactions, while the nitro group can participate in redox reactions. These interactions can lead to the formation of new compounds with different properties and biological activities.

Comparison with Similar Compounds

Uniqueness: 1-(1-Bromopropan-2-yl)-2-nitrobenzene is unique due to the presence of both a bromine atom and a nitro group, which allows it to undergo a wide range of chemical reactions. This versatility makes it valuable in various fields of research and industry .

Properties

CAS No.

80643-96-5

Molecular Formula

C9H10BrNO2

Molecular Weight

244.08 g/mol

IUPAC Name

1-(1-bromopropan-2-yl)-2-nitrobenzene

InChI

InChI=1S/C9H10BrNO2/c1-7(6-10)8-4-2-3-5-9(8)11(12)13/h2-5,7H,6H2,1H3

InChI Key

XQWNBXLUAJCLEV-UHFFFAOYSA-N

Canonical SMILES

CC(CBr)C1=CC=CC=C1[N+](=O)[O-]

Origin of Product

United States

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